molecular formula C11H12BrNO5 B8316316 Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propionate CAS No. 590417-77-9

Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propionate

Cat. No. B8316316
M. Wt: 318.12 g/mol
InChI Key: XIIGWZKFCYZSCT-UHFFFAOYSA-N
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Patent
US07470807B2

Procedure details

A solution of Intermediate 20 (3.20 g) in acetic anhydride (25 ml) was added with potassium nitrate (1.30 g) under ice cooling and stirred for 10 minutes, and the solution was added dropwise with concentrated sulfuric acid (730 μl) over 10 minutes. The reaction mixture was stirred for 10 minutes for 10 minutes at the same temperature, then warmed to room temperature, and further stirred for 30 minutes. The reaction mixture was poured into 1 N aqueous sodium hydroxide (250 ml) containing ice, and extracted with isopropyl ether (200 ml×2). The organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride, and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain the title compound (Intermediate 21, 2.73 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
730 μL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[N+:16]([O-])([O-:18])=[O:17].[K+].S(=O)(=O)(O)O.[OH-].[Na+]>C(OC(=O)C)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([N+:16]([O-:18])=[O:17])[C:7]=1[O:8][CH3:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CCC(=O)OC
Name
potassium nitrate
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
730 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes for 10 minutes at the same temperature
Duration
10 min
STIRRING
Type
STIRRING
Details
further stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
containing ice
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether (200 ml×2)
WASH
Type
WASH
Details
The organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride, and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1OC)[N+](=O)[O-])CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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